molecular formula C7H7F3IN5 B1483669 1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2098044-70-1

1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1483669
CAS No.: 2098044-70-1
M. Wt: 345.06 g/mol
InChI Key: RHJHPGSFOBHTQU-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an azidoethyl group, an iodine atom, a methyl group, and a trifluoromethyl group

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones.

    Introduction of the Azidoethyl Group: The azidoethyl group can be introduced via nucleophilic substitution reactions using azidoethyl halides.

    Methylation and Trifluoromethylation: The methyl and trifluoromethyl groups can be introduced through alkylation and trifluoromethylation reactions, respectively.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Oxidation Reactions: The iodine atom can be involved in oxidation reactions, potentially forming iodinated derivatives.

Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium catalysts), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., peroxides, halogens).

Scientific Research Applications

1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for various applications in biotechnology and molecular biology.

Comparison with Similar Compounds

1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other azidoethyl-substituted heterocycles, such as:

    1-(2-Azidoethyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and applications.

    1-(2-Azidoethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which may influence its steric and electronic properties.

    1-(2-Azidoethyl)-4-iodo-5-methyl-1H-pyrazole: Lacks the trifluoromethyl group, which may alter its chemical stability and biological activity.

The presence of the iodine, methyl, and trifluoromethyl groups in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications.

Properties

IUPAC Name

1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3IN5/c1-4-5(11)6(7(8,9)10)14-16(4)3-2-13-15-12/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJHPGSFOBHTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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